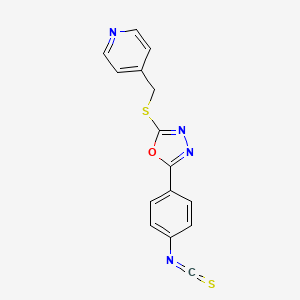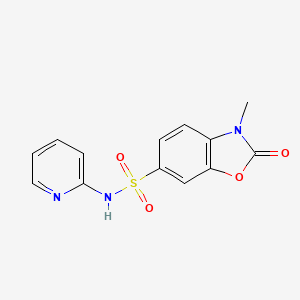
2-(4-Isothiocyanatophenyl)-5-(4-pyridylmethylsulfanyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ISOTHIOCYANATOPHENYL)-5-[(4-PYRIDYLMETHYL)SULFANYL]-1,3,4-OXADIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxadiazole ring, a pyridylmethyl group, and an isothiocyanatophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ISOTHIOCYANATOPHENYL)-5-[(4-PYRIDYLMETHYL)SULFANYL]-1,3,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-isothiocyanatophenyl hydrazine with pyridine-4-carbaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ISOTHIOCYANATOPHENYL)-5-[(4-PYRIDYLMETHYL)SULFANYL]-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as thiols, amines, and halides, under appropriate conditions.
Major Products
Scientific Research Applications
2-(4-ISOTHIOCYANATOPHENYL)-5-[(4-PYRIDYLMETHYL)SULFANYL]-1,3,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-ISOTHIOCYANATOPHENYL)-5-[(4-PYRIDYLMETHYL)SULFANYL]-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-ISOTHIOCYANATOPHENYL)ETHANOL: Shares the isothiocyanatophenyl group but differs in the presence of an ethanol moiety.
1-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]-4-METHYLPIPERIDINE: Contains a similar isothiocyanatophenyl group but with a piperidine ring.
2-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE: Features a tetrahydroisoquinoline ring with the isothiocyanatophenyl group.
Uniqueness
The uniqueness of 2-(4-ISOTHIOCYANATOPHENYL)-5-[(4-PYRIDYLMETHYL)SULFANYL]-1,3,4-OXADIAZOLE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, along with the pyridylmethyl and isothiocyanatophenyl groups, makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C15H10N4OS2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-isothiocyanatophenyl)-5-(pyridin-4-ylmethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10N4OS2/c21-10-17-13-3-1-12(2-4-13)14-18-19-15(20-14)22-9-11-5-7-16-8-6-11/h1-8H,9H2 |
InChI Key |
QYLFGBIQUZWVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC3=CC=NC=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11087362.png)
![5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087368.png)

![Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate](/img/structure/B11087376.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate](/img/structure/B11087383.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11087388.png)
![Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11087394.png)
![5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087397.png)
![3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11087405.png)

![5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B11087410.png)
![6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11087411.png)
![Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate](/img/structure/B11087417.png)
![N-(4-phenoxyphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11087425.png)
